4-{[1-(3-bromobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine
Description
4-{[1-(3-Bromobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine is a heterocyclic compound featuring a pyridine core substituted with a 3-methyl group and a methoxy-linked piperidine moiety. The piperidine ring is further functionalized with a 3-bromobenzoyl group, introducing steric bulk and electronic effects due to the bromine atom.
Propriétés
IUPAC Name |
(3-bromophenyl)-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O2/c1-14-12-21-8-5-18(14)24-13-15-6-9-22(10-7-15)19(23)16-3-2-4-17(20)11-16/h2-5,8,11-12,15H,6-7,9-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZZYJHJLFMHHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)OCC2CCN(CC2)C(=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(3-bromobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine typically involves multiple steps:
-
Formation of the Piperidine Intermediate: : The initial step involves the preparation of 1-(3-bromobenzoyl)piperidine. This can be achieved by reacting 3-bromobenzoyl chloride with piperidine in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
-
Methoxylation: : The next step is the introduction of the methoxy group. This can be done by reacting the piperidine intermediate with methanol in the presence of a suitable catalyst, such as sodium methoxide.
-
Coupling with Methylpyridine: : Finally, the methoxylated piperidine is coupled with 3-methylpyridine. This step often requires a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-{[1-(3-bromobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine would involve scaling up the above synthetic routes. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring, leading to the formation of a carboxylic acid derivative.
-
Reduction: : Reduction reactions can target the bromobenzoyl group, potentially converting it to a benzyl alcohol derivative.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 4-{[1-(3-bromobenzoyl)piperidin-4-yl]methoxy}-3-carboxypyridine.
Reduction: 4-{[1-(3-hydroxybenzyl)piperidin-4-yl]methoxy}-3-methylpyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-{[1-(3-bromobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound is studied for its potential pharmacological properties. It may interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, 4-{[1-(3-bromobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine is investigated for its potential therapeutic effects. It could serve as a lead compound for the development of new medications, particularly in the treatment of neurological disorders.
Industry
Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism of action of 4-{[1-(3-bromobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine involves its interaction with specific molecular targets. The bromobenzoyl group may facilitate binding to certain receptors or enzymes, while the piperidine and pyridine moieties contribute to the overall activity of the compound. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Analogues from Pyridine-Based Heterocycles
: Chlorophenyl- and Methoxyphenyl-Substituted Pyridines
Compounds such as 4-(4-chlorophenyl)-6-(4-methoxyphenyl)-3-{3-[5-(4-methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-1H-1,2,4-triazol-5-yl}pyridin-2-amine (compound 12 in ) share a pyridine core but differ in substituents and fused ring systems .
- Key Differences :
- Synthetic Comparison : Both compounds utilize DMF as a solvent, but the target likely requires N-acylation and reductive amination steps (analogous to ) rather than multi-component cyclizations.
: Triazolopyridine Derivatives
3-(4-(Benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine (compound 2 in ) features a fused triazole-pyridine system with benzyloxy and methoxyphenyl groups .
- Key Differences :
- Synthetic Comparison: employs oxidative ring closure with NaOCl, a green chemistry approach. The target’s synthesis may instead focus on coupling reactions (e.g., Mitsunobu for methoxy-piperidine linkage) and benzoylation.
Piperidine-Based Analogues
: (3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)-methylamine
This piperidine derivative shares a methyl-substituted piperidine core but lacks the methoxy-pyridine and bromobenzoyl groups .
Research Findings and Implications
- Synthetic Efficiency: While highlights green chemistry (NaOCl/ethanol), the target’s synthesis may require hazardous reagents (e.g., acyl chlorides), necessitating optimization for sustainability.
- Biological Potential: Piperidine and pyridine motifs are common in CNS-targeting drugs. The target’s bromine atom could facilitate radiolabeling for imaging studies, a feature absent in –3 compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
